2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is an acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to an acetamide backbone. The acetamide nitrogen is further substituted with a pyridin-3-yl-pyrazole group.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-22(2)11-16-5-3-7-19(21(16)29-22)28-15-20(27)24-9-10-26-14-18(13-25-26)17-6-4-8-23-12-17/h3-8,12-14H,9-11,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAHFEAHHDLSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=C(C=N3)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol derivatives with appropriate reagents under acidic or basic conditions.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Coupling with Pyridine: The pyridine ring can be attached through a nucleophilic substitution reaction, often using a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies have shown that derivatives with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of both the benzofuran and pyrazole moieties may contribute to enhanced activity by targeting multiple bacterial pathways.
Anti-inflammatory Properties : Research indicates that compounds containing benzofuran structures possess anti-inflammatory effects. These properties can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . This suggests potential therapeutic uses in treating inflammatory diseases.
Neuropharmacological Applications
CNS Activity : The structural components of the compound suggest potential neuropharmacological effects. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety .
Analgesic Effects : There is evidence that certain benzofuran derivatives exhibit analgesic properties. Given the structure of this compound, it may also possess pain-relieving effects, warranting further investigation into its efficacy as an analgesic agent .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can influence various signaling pathways, potentially leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s key structural elements include:
- Dihydrobenzofuran core : Provides rigidity and influences lipophilicity.
- Acetamide linker : Facilitates molecular flexibility and interactions with biological targets.
Comparisons with analogs from the evidence are summarized below:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Functional Group Impact on Bioactivity
Biological Activity
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing particularly on its antibacterial and anticancer activities.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
- Molecular Formula : C₁₄H₁₈N₂O₃
This structure features a benzofuran moiety linked to a pyridine-pyrazole hybrid, which may contribute to its biological activity through multiple mechanisms.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related compounds in the benzofuran and pyrazole classes. For instance, derivatives of benzofuran have shown significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 20 µM to 70 µM against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Benzofuran derivative A | 20 | S. aureus |
| Benzofuran derivative B | 40 | E. coli |
| Benzofuran derivative C | 70 | K. pneumoniae |
The specific compound has not been extensively tested for antibacterial activity; however, the structural similarities suggest potential efficacy.
Anticancer Activity
The anticancer potential of compounds containing the benzofuran structure has also been investigated. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, benzofuran derivatives have demonstrated cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range .
The proposed mechanisms of action for compounds similar to 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide include:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress leading to cell death.
- Targeting Specific Enzymes : The presence of heterocycles like pyrazole can allow these compounds to act as enzyme inhibitors.
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of pyrazole-benzofuran hybrids for their antibacterial properties. The results showed that certain modifications enhanced their activity against resistant strains of bacteria .
Study 2: Anticancer Properties
In another investigation focusing on anticancer activity, researchers synthesized various benzofuran derivatives and assessed their effects on human cancer cell lines. Notably, one compound exhibited an IC50 value of 50 nM against breast cancer cells .
Q & A
Q. How are structure-activity relationships (SAR) systematically explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
